4-Methyl-1,1-diphenyl-4-piperidin-1-ylpent-2-yn-1-ol
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Overview
Description
4-Methyl-1,1-diphenyl-4-piperidin-1-ylpent-2-yn-1-ol is a synthetic organic compound that features a piperidine ring, a diphenylmethane moiety, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,1-diphenyl-4-piperidin-1-ylpent-2-yn-1-ol typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the diphenylmethane moiety: This step involves the reaction of the piperidine derivative with diphenylmethane derivatives under acidic or basic conditions.
Addition of the alkyne group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,1-diphenyl-4-piperidin-1-ylpent-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or platinum can be used in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-Methyl-1,1-diphenyl-4-piperidin-1-ylpent-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1,1-diphenyl-4-piperidin-1-ylpent-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,1-diphenyl-4-piperidin-1-yl-pent-2-yn-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
4-Methyl-1,1-diphenyl-4-piperidin-1-yl-pent-2-yn-1-ethyl: Similar structure but with an ethyl group instead of a hydroxyl group.
Uniqueness
4-Methyl-1,1-diphenyl-4-piperidin-1-ylpent-2-yn-1-ol is unique due to its combination of a piperidine ring, diphenylmethane moiety, and alkyne functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
16628-34-5 |
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Molecular Formula |
C23H27NO |
Molecular Weight |
333.5g/mol |
IUPAC Name |
4-methyl-1,1-diphenyl-4-piperidin-1-ylpent-2-yn-1-ol |
InChI |
InChI=1S/C23H27NO/c1-22(2,24-18-10-5-11-19-24)16-17-23(25,20-12-6-3-7-13-20)21-14-8-4-9-15-21/h3-4,6-9,12-15,25H,5,10-11,18-19H2,1-2H3 |
InChI Key |
QSCFTSNMHZWOCY-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3 |
Canonical SMILES |
CC(C)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3 |
solubility |
46.3 [ug/mL] |
Origin of Product |
United States |
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